Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate
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Overview
Description
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the ethyl ester and chloro substituent in the molecule enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted imidazoquinoxalines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It exhibits cytotoxic activities against melanoma cell lines and has been investigated for its anticancer properties.
Biological Research: The compound is used as a tool to study the biological pathways and molecular targets involved in cancer cell proliferation and apoptosis.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate involves its interaction with specific molecular targets in cells. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and function.
Comparison with Similar Compounds
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
Imidazo[1,2-a]pyridine Analogues: These compounds have a similar imidazo core but with a pyridine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12ClN3O2 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-13(18)17-8-7-16-10-6-4-3-5-9(10)15-11(14)12(16)17/h3-8,15H,2H2,1H3 |
InChI Key |
QFRWNKNEARQRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CN2C1=C(NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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